molecular formula C17H26ClN3O B2815821 N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride CAS No. 2176124-88-0

N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride

Cat. No.: B2815821
CAS No.: 2176124-88-0
M. Wt: 323.87
InChI Key: LUASGPYKUZARFS-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride typically involves the reaction of cyclohexylamine with 4-(piperazin-1-yl)benzoic acid. The reaction is carried out in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-4-(piperazin-1-yl)benzoic acid
  • N-cyclohexyl-4-(piperazin-1-yl)benzylamine
  • 4-(piperazin-1-yl)benzoic acid

Uniqueness

N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclohexyl group and the piperazine ring allows for versatile chemical modifications and interactions with various molecular targets .

Properties

IUPAC Name

N-cyclohexyl-4-piperazin-1-ylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O.ClH/c21-17(19-15-4-2-1-3-5-15)14-6-8-16(9-7-14)20-12-10-18-11-13-20;/h6-9,15,18H,1-5,10-13H2,(H,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUASGPYKUZARFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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